6-Azabicyclo[3.2.0]heptane
Description
Significance of Bicyclic Azacycles in Organic Synthesis
Bicyclic azacycles, a class of organic compounds containing at least one nitrogen atom within a fused ring system, are of paramount importance in the field of organic synthesis. nih.govmdpi.comumich.edu Their rigid, three-dimensional structures provide a defined spatial arrangement of substituents, which is a critical factor in molecular recognition and biological activity. This conformational constraint reduces the entropic penalty upon binding to biological targets, often leading to enhanced potency and selectivity.
The synthesis of these complex architectures presents a formidable challenge, often requiring innovative and efficient synthetic strategies. umich.eduresearchgate.net The development of new methods to construct these scaffolds is an active area of research, as it opens doors to novel chemical space and the discovery of molecules with unique properties. nih.govmdpi.com
Architectural Features of the 6-Azabicyclo[3.2.0]heptane System
The this compound scaffold possesses a unique and rigid three-dimensional structure. rsc.org This framework is a fusion of a cyclobutane (B1203170) and a pyrrolidine (B122466) ring, resulting in a strained yet stable system. The specific fusion of these rings creates a distinct V-shaped topology, which influences the orientation of substituents and their interactions with the surrounding environment.
The presence of the nitrogen atom in the 6-position introduces a site of basicity and a point for derivatization. This nitrogen can be functionalized with a wide variety of substituents, allowing for the fine-tuning of the molecule's properties. Furthermore, the carbon atoms of the bicyclic system can also be substituted, providing additional avenues for creating a diverse library of compounds based on this core scaffold.
The table below summarizes some key architectural and property data for the parent this compound molecule.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol |
| InChI Key | GWFZPCFEIOINER-UHFFFAOYSA-N |
| CAS Number | 7130-93-0 |
This data is compiled from various chemical databases. sigmaaldrich.com
The unique structural characteristics of the this compound scaffold make it a valuable building block in the design and synthesis of complex molecules with potential applications in various fields of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFZPCFEIOINER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7130-93-0 | |
| Record name | 6-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 6 Azabicyclo 3.2.0 Heptane Frameworks
Retrosynthetic Disconnections and Strategic Planning
The construction of the 6-azabicyclo[3.2.0]heptane core is most effectively approached through retrosynthetic analysis that simplifies the target molecule into readily available starting materials. The most prominent and convergent strategy involves a [2+2] photocycloaddition reaction as the key bond-forming step. This disconnection cleaves the cyclobutane (B1203170) ring, leading back to an acyclic precursor, typically a substituted diallylamine derivative. This approach is highly modular, allowing for the introduction of diversity at various positions of the bicyclic system by modifying the precursor.
Strategic planning in the synthesis of functionalized 6-azabicyclo[3.2.0]heptanes often revolves around the choice between intramolecular and intermolecular cycloaddition strategies. Intramolecular approaches offer excellent control over regioselectivity, as the two reacting olefinic partners are tethered. This is particularly advantageous for constructing complex, substituted frameworks. Intermolecular strategies, on the other hand, provide a more direct route to simpler bicyclic systems and can be efficient for creating libraries of analogs. The choice of strategy is also influenced by the desired stereochemistry of the final product, with various methods developed to control diastereoselectivity in these cycloaddition reactions.
Cycloaddition Reactions in Scaffold Construction
Cycloaddition reactions are powerful tools for the construction of the this compound skeleton, offering direct access to the fused ring system. Both photochemical and thermal cycloadditions have been successfully employed, with photocycloadditions being particularly prevalent.
Intramolecular Photocycloaddition Strategies
Intramolecular [2+2] photocycloaddition of diallylamine derivatives is a robust and widely used method for synthesizing the 3-azabicyclo[3.2.0]heptane framework. nih.gov This reaction typically proceeds via the excitation of one of the alkene moieties, followed by cyclization to form the four-membered ring. A notable example is the cyclization of N-cinnamyl-N-allylamines. Irradiation of these substrates with UV light leads to the formation of exo-6-aryl-3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org The reaction conditions, such as the solvent and the presence of an acid, can significantly influence the efficiency and selectivity of the cyclization.
The following table summarizes representative examples of intramolecular photocycloaddition reactions for the synthesis of this compound derivatives.
| Entry | Substrate | Conditions | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | N-allyl-N-cinnamylamine | hv, HCl, acetone | 6-phenyl-3-azabicyclo[3.2.0]heptane | ~90 | >93:7 |
| 2 | N-allyl-N-(4-fluorocinnamyl)amine | hv, HCl, acetone | 6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane | 98 (crude) | >95:5 |
| 3 | N-allyl-N-(4-nitrocinnamyl)amine | hv, HCl, acetone | 6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane | ~90 | >99:1 |
| 4 | Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazine | hv, acetone | Chiral 3-azabicyclo[3.2.0]heptanone derivative | 75 | >98:2 |
Intermolecular Photocycloaddition Approaches
Intermolecular [2+2] photocycloaddition provides a direct route to the this compound skeleton from two separate components. A common approach involves the reaction of a maleimide derivative with an alkene. acs.orgnih.gov This method is advantageous for its operational simplicity and the commercial availability of a wide range of starting materials.
To overcome the need for direct excitation of the reactants with high-energy UV light, which can lead to side reactions, sensitized photocycloadditions are often employed. In this approach, a photosensitizer absorbs the light and transfers its energy to one of the reactants, promoting it to an excited triplet state, which then undergoes the cycloaddition. researchgate.net
Historically, UV-active sensitizers like acetone and benzophenone have been used. More recently, visible-light-mediated photocycloadditions have gained prominence due to their milder reaction conditions and broader functional group tolerance. researchgate.net Iridium and ruthenium-based photocatalysts, as well as organic dyes, have been successfully used to sensitize the [2+2] cycloaddition of maleimides and alkenes under visible light irradiation. researchgate.netnih.gov
Controlling the stereochemistry of the newly formed chiral centers in the cyclobutane ring is a crucial aspect of these synthetic strategies. In intramolecular photocycloadditions, the diastereoselectivity is often dictated by the conformation of the tether connecting the two alkene moieties. For instance, the high exo-selectivity observed in the cyclization of N-cinnamyl-N-allylamines is attributed to a preferential chair-like transition state that minimizes steric interactions. clockss.org
In intermolecular reactions, achieving high diastereoselectivity can be more challenging. However, the use of chiral auxiliaries on one of the reactants can induce facial selectivity. Furthermore, the nature of the reactants and the reaction conditions can also influence the stereochemical outcome. For example, the photocycloaddition of N-benzylmaleimide to various alkenes has been shown to proceed with good to excellent diastereoselectivity in many cases. nih.gov
The following table provides examples of intermolecular photocycloaddition reactions.
| Entry | Maleimide | Alkene | Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Benzylmaleimide | Styrene | hv, acetone | 6-Benzyl-3-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione | 75 | - |
| 2 | N-Benzylmaleimide | 1-Hexene | hv, acetone | 6-Benzyl-3-butyl-3-azabicyclo[3.2.0]heptane-2,4-dione | 68 | - |
| 3 | N-Methylmaleimide | Vinyl acetate | hv (visible light), Ir(ppy)3 | 3-Acetoxy-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione | 85 | - |
| 4 | Maleic anhydride | N-Boc-3-pyrroline | hv, acetone | 3-Boc-3-azabicyclo[3.2.0]heptane-6,7-dicarboxylic anhydride | 70 | exo only |
[3+2] Cycloaddition Pathways
An alternative to the [2+2] photocycloaddition is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form the five-membered pyrrolidine (B122466) ring of the this compound system, with the cyclobutane ring already present in one of the reactants.
A notable example of this strategy is the reaction of azomethine ylides with cyclobutene derivatives. researchgate.net The azomethine ylides can be generated in situ from various precursors, such as imines of α-amino esters. The subsequent 1,3-dipolar cycloaddition with a cyclobutene dipolarophile furnishes the 3-azabicyclo[3.2.0]heptane skeleton. This method allows for the construction of highly substituted and functionally diverse bicyclic systems. Catalytic asymmetric versions of this reaction have also been developed, providing enantioselective access to these important scaffolds. figshare.comnih.gov
Below is a table showcasing examples of [3+2] cycloaddition reactions for the synthesis of the 3-azabicyclo[3.2.0]heptane framework.
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Methyl (benzylideneamino)acetate | Ethyl cyclobut-1-ene-1-carboxylate | AgOAc, Ligand, NEt3 | Ethyl 1-benzyl-3-phenyl-3-azabicyclo[3.2.0]heptane-2-carboxylate | 83 | 95 |
| 2 | N-Benzylideneglycine ethyl ester | 2-Phenylcyclobutenone | CuI, (R)-Fesulphos | 6-Benzyl-4-oxo-2-phenyl-3-azabicyclo[3.2.0]heptane derivative | 92 | 98 |
| 3 | Isatin (B1672199) and Azetidine-2-carboxylic acid | N-Phenylmaleimide | Toluene, reflux | Spiro[oxindole-3,6'-(3'-azabicyclo[3.2.0]heptane)] derivative | 85 | - |
Diels-Alder Reaction Precursors for Bicyclic Ring Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the construction of six-membered rings. Its direct application to form the this compound skeleton, which consists of fused five- and four-membered rings, is not feasible. The inherent mechanism of the Diels-Alder reaction, involving a conjugated diene and a dienophile, leads specifically to cyclohexene derivatives.
However, the strategic value of the Diels-Alder reaction can be leveraged to create complex polycyclic precursors. In principle, a molecule containing a six-membered ring synthesized via a Diels-Alder reaction could undergo subsequent chemical transformations, such as ring contraction, to yield the desired bicyclic heptane system. Such multi-step sequences are generally less efficient and more complex than direct cyclization or cycloaddition methods. Therefore, while the Diels-Alder reaction is a powerful tool for natural product synthesis, alternative strategies like [2+2] photocycloadditions or transition metal-catalyzed cycloisomerizations are more commonly employed for the direct and efficient synthesis of the bicyclo[3.2.0]heptane core. taltech.eersc.org
Cascade and Multicomponent Reactions for Enhanced Efficiency
A notable strategy involves a one-pot, three-component reaction that leads to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. acs.org This reaction proceeds through the formation of a pyrrolidine intermediate, which subsequently undergoes an intramolecular cyclization to yield the bicyclic product with high diastereoselectivity. acs.org Although this example leads to an isomeric scaffold, the underlying principle of using MCRs to access the core azabicyclo[3.2.0]heptane structure is clearly demonstrated. The efficiency of these reactions allows for the rapid generation of libraries of compounds for further investigation.
| Aldehyde Component | Amine Component | Third Component | Solvent | Yield | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Cinnamaldehyde | Diethylamine | N-benzylaminocrotonate | CH₂Cl₂ | 72% | >95:5 |
| Benzaldehyde | Pyrrolidine | N-benzylaminocrotonate | CH₂Cl₂ | 65% | >95:5 |
| 4-Chlorobenzaldehyde | Diethylamine | N-benzylaminocrotonate | Toluene | 75% | >95:5 |
Intramolecular Cyclization Processes
The formation of the β-lactam ring is a key transformation for producing the 6-azabicyclo[3.2.0]heptan-7-one substructure, a core component of carbapenem (B1253116) antibiotics. A robust method for this transformation involves the intramolecular cyclization of cis-pyrrolidine-2-acetic acid derivatives. rsc.org
This synthetic approach commences with appropriately substituted pyrroles. The key steps involve:
Substitution: Introduction of necessary functional groups at the 2- and 5-positions of the pyrrole (B145914) ring.
Hydrogenation: Catalytic hydrogenation of the pyrrole ring to yield the corresponding cis-2,5-disubstituted pyrrolidine. The stereochemistry of this reduction is crucial, as only the cis-isomer can undergo the subsequent cyclization to form the fused bicyclic system. Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group facilitates this hydrogenation. rsc.org
Cyclization: The final step is the intramolecular lactamization of the pyrrolidine-2-acetic acid derivative. This ring closure is effectively promoted by specific coupling reagents, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, to form the strained four-membered β-lactam ring, thus completing the 6-azabicyclo[3.2.0]heptan-7-one framework. rsc.org
This methodology has proven effective for preparing a range of carbapenam derivatives from simple pyrrole starting materials. rsc.org
The synthesis of cyclic imides is a fundamental transformation in organic chemistry, yielding structures present in numerous natural products, drugs, and polymers. beilstein-journals.org While direct examples of intramolecular imide formation to create a derivative of the this compound core are not prevalent in the literature, established methods for imide synthesis can be applied.
A modern and efficient one-pot process for creating cyclic imides involves the reaction of primary amines with cyclic anhydrides using a dehydrating system such as ammonium persulfate–dimethyl sulfoxide (APS–DMSO). beilstein-journals.org A hypothetical intramolecular application of this principle towards a this compound-based imide would start with a precursor containing both a primary amine and a dicarboxylic anhydride within the same molecule, suitably positioned for cyclization. Alternatively, an amic acid precursor—a compound containing both an amide and a carboxylic acid—can be cyclized under dehydrating conditions. For the this compound system, this would involve a precursor such as a 6-carboxymethyl-6-azabicyclo[3.2.0]heptane-5-carboxylic acid, which could undergo intramolecular condensation to form the corresponding bicyclic imide.
Transition Metal-Catalyzed Synthetic Routes
Palladium-catalyzed reactions have revolutionized the synthesis of complex molecular architectures. A highly innovative diastereoselective method for constructing bicyclo[3.2.0]heptane frameworks utilizes a palladium-catalyzed cascade reaction involving C-H activation and C-C cleavage. nih.govrsc.orgnih.gov This strategy starts with readily available bicyclo[1.1.1]pentane carboxylic acids and provides access to bicyclo[3.2.0]heptane lactones, which are versatile precursors for nitrogen-containing analogues like 6-azabicyclo[3.2.0]heptanes. nih.gov
The reaction proceeds through a sophisticated mechanism where a palladium catalyst, guided by a mono-N-protected amino acid (MPAA) ligand, activates a C(sp³)–H bond of the bicyclo[1.1.1]pentane core. This is followed by a sequential C–C bond cleavage and lactonization, which reconfigures the strained cage-like structure into the fused bicyclo[3.2.0]heptane system. nih.gov
A key feature of this methodology is its tunability through ligand selection.
Using MPAA ligands (e.g., Ac-L-Val-OH) in the presence of aryl iodides leads to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones.
Switching to pyridone-amine ligands in the absence of an arylating agent results in the formation of non-arylated bicyclo[3.2.0]heptane lactones. nih.gov
This powerful method provides a diastereoselective entry into highly functionalized bicyclic systems that can be further elaborated into diverse this compound derivatives. nih.govresearchgate.net
| Starting Material | Coupling Partner | Pd Catalyst | Ligand | Key Conditions | Product Type | Yield |
|---|---|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic acid | 4-Iodotoluene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄, 110 °C | Arylated Lactone | 75% |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄, 110 °C | Arylated Lactone | 81% |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | 1-Iodo-3-(trifluoromethyl)benzene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄, 110 °C | Arylated Lactone | 65% |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | None | Pd(OAc)₂ | Pyridone-amine L14 | AgTFA, Na₂HPO₄, 110 °C | Non-arylated Lactone | 71% |
Amination and Heteroatom Incorporation Strategies
The introduction of nitrogen atoms and other heteroatoms into the bicyclic framework is crucial for modulating the physicochemical and pharmacological properties of these compounds. This subsection explores modern strategies that tolerate amine functionalities and utilize classic reactions in novel sequences for heteroatom incorporation.
A notable example, although applied to the synthesis of the isomeric 3-azabicyclo[3.2.0]heptane, is the development of an amine-tolerant Kochi-Salomon reaction. orgsyn.orgorgsyn.org This photochemical [2+2] cycloaddition typically fails with basic amines. However, by performing the reaction in an aqueous medium with in situ protonation of the amine using common acids, the basic properties of the amine are masked, allowing the cyclization to proceed. orgsyn.org This strategy represents a significant practical advantage, enabling the use of simple, unprotected diallylamines as starting materials. orgsyn.orgacs.org The reaction is broadly applicable to various 1,6-heptadienes and can accommodate primary, secondary, and tertiary amines. orgsyn.orgorgsyn.org While a direct application of this specific protocol to the synthesis of the this compound framework from a corresponding acyclic precursor has not been detailed in the reviewed literature, the underlying principle of in situ amine masking presents a promising avenue for future synthetic design.
The Strecker synthesis of amino acids is a powerful tool for carbon-carbon and carbon-nitrogen bond formation. masterorganicchemistry.com A modern and efficient variation of this is the tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) sequence. This one-pot method has been effectively employed for the construction of various bicyclic α-amino acid and diamine systems. d-nb.info
This methodology has been successfully applied to the synthesis of the 2-azabicyclo[3.2.0]heptane framework. d-nb.info The key steps involve the reaction of a 2-(ω-haloalkyl)cyclobutanone with an amine and a cyanide source. This forms an α-amino nitrile intermediate which then undergoes an intramolecular nucleophilic cyclization to yield the bicyclic system. d-nb.info This approach is highly efficient for creating the heteroaliphatic ring as the key ring-forming step. d-nb.info While the direct application of the STRINC sequence to the synthesis of the this compound core has not been explicitly described in the surveyed literature, its success in constructing the isomeric 2-aza system suggests its potential as a viable strategy. The retrosynthetic disconnection would involve a suitably functionalized pyrrolidine precursor.
Synthesis of Specific Azabicyclo[3.2.0]heptane Isomers and Substituted Derivatives
The biological activity of azabicyclo[3.2.0]heptane derivatives is highly dependent on the position of the nitrogen atom within the bicyclic scaffold and the nature of substituents. This subsection details synthetic approaches to key isomers and their derivatives.
The 6-azabicyclo[3.2.0]heptan-7-one core, also known as a carbapenam, is a significant structural motif. Two primary strategies for its synthesis are intramolecular cyclization and [2+2] cycloaddition.
Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of pyrrolidine-2-acetic acid derivatives. This approach builds the β-lactam ring onto a pre-existing pyrrolidine core. The cyclization can be facilitated by reagents such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide. rsc.org A general approach starts from pyrrole, which is substituted at the 2- and 5-positions, followed by catalytic hydrogenation to yield the cis-2,5-disubstituted pyrrolidine-2-acetic acid derivative, and subsequent cyclization. rsc.org The use of an N-tert-butoxycarbonyl protecting group on the pyrrole precursor facilitates the hydrogenation step. rsc.org
[2+2] Cycloaddition: This method offers a more direct route to the bicyclic system by reacting an imine with a ketene or a ketene equivalent. This approach can be highly stereoselective, particularly with the use of chiral starting materials or catalysts. However, it often requires careful control of reaction conditions, including cryogenic temperatures.
| Method | Description | Advantages | Challenges |
| Intramolecular Cyclization | Formation of the β-lactam ring from a pyrrolidine-2-acetic acid precursor. | Often high-yielding and allows for stereocontrol based on the precursor. | May require multiple steps to synthesize the cyclization precursor. |
| [2+2] Cycloaddition | Direct formation of the bicyclic system from an imine and a ketene. | Can be highly stereoselective. | Often requires cryogenic temperatures and careful control of reagents. |
The 3-azabicyclo[3.2.0]heptane scaffold is a key structural component in several biologically active compounds, including the antipsychotic agent belaperidone and the antibiotic ecenofloxacin. orgsyn.orgd-nb.info A significant challenge in its synthesis has been the development of efficient methods that avoid unwanted substitutions on the final product. orgsyn.orgorgsyn.org
A highly effective method for synthesizing the parent 3-azabicyclo[3.2.0]heptane is the amine-tolerant photochemical [2+2] cycloaddition of diallylamine. orgsyn.orgorgsyn.org This intramolecular reaction, a modification of the Kochi-Salomon reaction, utilizes in situ protonation of the amine to allow the cyclization of the unactivated olefin moieties. orgsyn.orgorgsyn.org The reaction is conducted in water with a Cu(II) salt catalyst upon irradiation with 254 nm light. acs.org
Furthermore, highly diastereoselective syntheses of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes have been achieved through the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines. clockss.org UV irradiation of acidified acetone solutions of these precursors yields the bicyclic amines in high yields (~90%) with excellent diastereoselectivity for the exo-isomer (>93%). clockss.org
| Method | Precursor | Key Features | Yield | Diastereoselectivity |
| Amine-Tolerant Photochemical [2+2] Cycloaddition | Diallylamine | One-step synthesis of the parent scaffold; amine-tolerant. orgsyn.orgorgsyn.org | Moderate (isolation challenges) orgsyn.orgorgsyn.org | Not applicable |
| Intramolecular Photochemical [2+2] Cycloaddition | trans-N-Cinnamyl-N-allylamines | Highly diastereoselective for exo-aryl isomers. clockss.org | ~90% clockss.org | >93% (exo) clockss.org |
Derivatives of the 2-azabicyclo[3.2.0]heptane scaffold have been investigated as inhibitors for various enzymes. d-nb.info Their synthesis often relies on the formation of the heteroaliphatic ring as the key step.
A powerful method for the construction of this framework is the tandem Strecker reaction-intramolecular nucleophilic cyclization (STRINC) sequence. d-nb.info This one-pot reaction starts with a 2-(ω-chloroalkyl)cyclobutanone, which is in turn prepared via a [2+2] cycloaddition of a keteniminium salt and ethylene. d-nb.info The STRINC sequence has been utilized for the multigram synthesis of bicyclic proline analogues and monoprotected diamines based on the 2-azabicyclo[3.2.0]heptane core. d-nb.info
| Method | Precursor | Key Features | Scale |
| Tandem Strecker Reaction-Intramolecular Nucleophilic Cyclization (STRINC) | 2-(ω-Chloroalkyl)cyclobutanones | Efficient one-pot formation of the heteroaliphatic ring. d-nb.info | Multigram d-nb.info |
Oxa- and Thia-Analogues of Azabicyclo[3.2.0]heptane
The replacement of a carbon atom with a heteroatom, such as oxygen or sulfur, within the this compound framework gives rise to oxa- and thia-analogues. These structural modifications can significantly alter the chemical and biological properties of the parent molecule, leading to novel compounds with unique reactivity and potential applications. The synthesis of these heterocyclic analogues often requires specialized strategies to incorporate the additional heteroatom into the bicyclic system.
Synthesis of Oxa-Analogues
The introduction of an oxygen atom into the bicyclic core has been achieved through various synthetic routes, including photocycloaddition reactions and multicomponent cascade reactions.
One notable approach involves the visible light-mediated [2+2] cycloaddition to form 2-oxa-1-azabicyclo[3.2.0]heptanes. nih.gov This method has been successfully applied in the context of DNA-encoded library technology (DELT) to create structurally complex and diverse molecules. The reaction proceeds via energy transfer sensitization, allowing for the construction of densely functionalized sp³-rich scaffolds. nih.govrsc.org For instance, the photocycloaddition of 2-isoxazoline-3-carboxylates with various alkene-containing DNA headpieces has demonstrated broad utility in preparing a library of 2-oxa-1-azabicyclo[3.2.0]heptane derivatives. nih.gov The scope of this transformation is extensive, accommodating a range of substituted isoxazolines and alkene partners, including vinylpyridines and terminal aliphatic alkenes. nih.govrsc.org
Another strategy for the synthesis of oxa-analogues is the multicomponent cascade reaction. This approach has been utilized to produce 3-oxabicyclo[3.2.0]heptane derivatives. taltech.ee The influence of substituents on the aromatic ring of cinnamaldehyde, a key starting material, was found to have minimal impact on the efficiency of the multicomponent synthesis. taltech.ee
Furthermore, 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane systems have been synthesized and utilized as precursors for clavulanic acid analogues. rsc.org The incorporation of a 3-vinyl group into this framework has been accomplished through selenoxide elimination or by using a novel 3-vinylserine derivative. rsc.org
The following table summarizes selected examples of synthesized oxa-analogues of this compound:
| Compound Class | Synthetic Method | Key Features |
| 2-Oxa-1-azabicyclo[3.2.0]heptanes | Visible light-mediated [2+2] cycloaddition | Access to F(sp³)-rich, structurally complex molecules for DNA-encoded libraries. nih.govrsc.org |
| 3-Oxabicyclo[3.2.0]heptanes | Multicomponent cascade reaction | Tolerates various substituents on starting materials. taltech.ee |
| 7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptanes | Selenoxide elimination or use of 3-vinylserine derivatives | Precursors for the total synthesis of clavulanic acid analogues. rsc.org |
| 2-Oxa-6-thiobicyclo[3.2.0]heptane | Multi-step synthesis from 2,2-dimethyl-1,3-dioxan-5-one | Scaffold for the design and synthesis of isonucleosides. nih.gov |
Synthesis of Thia-Analogues
The incorporation of a sulfur atom into the bicyclic framework has been a subject of interest, particularly in the context of penicillin analogues. A straightforward method for the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane and its 6-methyl derivatives has been developed starting from ethyl cyanoacetate. jst.go.jp The key steps in this synthesis involve the formation of an ethyl 2-thiazoline-2-acetate intermediate, followed by reduction and subsequent β-lactam ring formation using Mukaiyama-Ohno's reagent. jst.go.jp
A similar approach for the synthesis of the parent 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, the basic skeleton of penicillins, was achieved from ethyl propiolate and cysteamine. oup.com This three-step synthesis also highlights the crucial β-lactam formation from a thiazolidine-2-acetic acid intermediate via the Mukaiyama-Ohno method. oup.com
Research has also been conducted on the synthesis and characterization of metal complexes with ligands derived from the 1-thia-4-azabicyclo[3.2.0]heptane scaffold, such as methyl 6-[2-(4-hydroxyphenyl)-2-((1-phenylethylidene)amino)acetamido]-2,2-dimethyl-5-oxo-1-thia-4-azabicyclo[3.2.0]heptane-3-carboxylate. semanticscholar.org
The table below provides an overview of key thia-analogues and their synthetic approaches:
| Compound | Starting Materials | Key Reagents/Steps |
| 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane | Ethyl cyanoacetate, Cysteamine | Sodium cyanoborohydride reduction, Mukaiyama-Ohno reagent for β-lactam formation. jst.go.jp |
| 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane | Ethyl propiolate, Cysteamine | Formation of ethyl thiazolidine-2-acetate, hydrolysis, Mukaiyama-Ohno reagent for β-lactam formation. oup.com |
| Methyl 6-[2-(4-hydroxyphenyl)-2-((1-phenylethylidene)amino)acetamido]-2,2-dimethyl-5-oxo-1-thia-4-azabicyclo[3.2.0]heptane-3-carboxylate | Not specified | Used as a ligand for the synthesis of metal complexes. semanticscholar.org |
| 2-Oxa-6-thiobicyclo[3.2.0]heptane | 2,2-Dimethyl-1,3-dioxan-5-one | Multi-step synthesis involving epoxide cleavage with a thiol and Mitsunobu reaction. nih.gov |
Iii. Stereochemical Control and Enantioselective Synthesis
Diastereoselective Construction of the Bicyclic Core
The construction of the fused ring system of 6-azabicyclo[3.2.0]heptane often generates multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers. A primary method for achieving this is through intramolecular [2+2] photocycloaddition reactions.
Research has demonstrated the highly diastereoselective synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes via the UV irradiation of substituted trans-N-cinnamyl-N-allyl amines in acidified acetone. clockss.org This reaction proceeds in good yields (around 90%) and with very high diastereoselectivity for the exo-aryl isomers over the endo isomers (>93%). clockss.org The separation of the major exo diastereomer from the minor endo isomer can be accomplished by crystallization with maleic acid. clockss.org The formation of the bicyclic core through this photochemical approach establishes the relative stereochemistry at the bridgehead carbons and the substituent-bearing carbon of the cyclobutane (B1203170) ring.
Another strategy involves the [2+2] cycloaddition of a 2,3-dihydrothiophene (B74016) with dichloroketene, which serves as a key step in forming a bicyclic cyclobutanone, an analogue of the azabicycloheptane core. researchgate.net This highlights how cycloaddition strategies are fundamental to establishing the diastereomeric relationship of the substituents on the newly formed four-membered ring. Similarly, a palladium-catalyzed process has been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, showcasing an alternative approach to constructing the core bicyclic structure with controlled stereochemistry. rsc.org
The table below summarizes representative data from a diastereoselective photocycloaddition reaction.
| Starting Material | Reaction Type | Major Product | Diastereoselectivity | Yield | Reference |
| trans-N-cinnamyl-N-allyl amine derivatives | Intramolecular [2+2] Photocycloaddition | exo-aryl isomer | >93% (exo) | ~90% | clockss.org |
| 2,3-Dihydrothiophene & Dichloroketene | [2+2] Cycloaddition | Bicyclic cyclobutanone | Not specified | N/A | researchgate.net |
| N-Benzylmaleimide & Alkenes | [2+2] Photocycloaddition | Functionalized 3-Azabicyclo[3.2.0]heptanes | Not specified | N/A | acs.org |
Enantioselective Approaches to Chiral 6-Azabicyclo[3.2.0]heptanes
Achieving enantioselectivity—the preferential formation of one of two enantiomers—is a critical goal for the synthesis of biologically active compounds. Several strategies have been explored for the synthesis of enantiopure 6-azabicyclo[3.2.0]heptanes.
Common approaches to obtaining enantiomerically pure compounds include:
Asymmetric Catalysis: This involves the use of chiral catalysts to control the stereochemical outcome of a reaction. The development of new chiral Lewis acids, Brønsted acids, and transition metal complexes is a high-priority area of research for controlling ring-forming reactions.
Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials, such as amino acids, to impart chirality to the final product.
Resolution Techniques: In this approach, a racemic mixture is separated into its individual enantiomers. This can be achieved by crystallization with a chiral resolving agent. For instance, the racemic mixture of exo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane has been successfully resolved. clockss.org Previously reported non-racemic syntheses have often relied on such chiral resolution via crystallization. researchgate.net
A catalytic asymmetric cross-coupling approach has also been noted as a viable method for producing chiral 3-azabicyclo[3.2.0]heptanes. researchgate.net These methods are crucial for accessing specific, biologically active stereoisomers, as the therapeutic effect of such molecules is often confined to a single enantiomer.
Utilization of Chiral Auxiliaries in Synthetic Strategies
A powerful and widely used method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into a substrate molecule. This chiral appendage directs the stereochemical course of a reaction, and is subsequently removed to yield an enantiomerically enriched or pure product.
A notable example is the use of chiral perhydro-1,3-benzoxazines derived from (−)-8-aminomenthol in diastereoselective intramolecular [2+2] photocycloaddition reactions. acs.org In this strategy, a chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazine undergoes a highly diastereoselective cyclization. The facial selectivity of the cycloaddition is dictated by the chiral menthol-derived auxiliary. acs.org
The diastereomeric excess (de) of these reactions is good for substrates with one substituent on the vinyl double bond and can lead to the formation of a single diastereomer for substrates with two substituents. acs.org Following the cycloaddition, the crucial step is the removal of the chiral auxiliary. The elimination of the "menthol appendage" from the bicyclic product yields enantiopure 3-azabicyclo[3.2.0]heptanes. acs.org This approach effectively transfers the chirality from the auxiliary to the desired bicyclic core.
The table below outlines the key steps in a synthesis utilizing a chiral auxiliary.
| Step | Description | Stereochemical Outcome | Reference |
| 1. Auxiliary Attachment | Acryloyl and vinyl groups are attached to a chiral perhydro-1,3-benzoxazine derived from (−)-8-aminomenthol. | Formation of a chiral substrate. | acs.org |
| 2. Diastereoselective Cyclization | Intramolecular [2+2] photocycloaddition is performed on the chiral substrate. | Highly diastereoselective formation of the cis-fused bicyclic system. | acs.org |
| 3. Auxiliary Removal | The menthol-derived auxiliary is cleaved from the bicyclic product. | Yields enantiopure 3-azabicyclo[3.2.0]heptane. | acs.org |
Iv. Reactivity and Chemical Transformations of the 6 Azabicyclo 3.2.0 Heptane System
Ring-Opening Reactions
Ring-opening reactions are among the most studied transformations of the 6-azabicyclo[3.2.0]heptane core, largely due to the high ring strain of the fused β-lactam. These reactions can involve the cleavage of either the four-membered or the five-membered ring, leading to a variety of functionalized pyrrolidine (B122466) or cyclobutane (B1203170) derivatives.
The cleavage of the four-membered β-lactam ring is a hallmark of this bicyclic system, analogous to the reactivity of penicillin and other β-lactam antibiotics. The high degree of ring strain and the electrophilicity of the carbonyl carbon make the amide bond susceptible to cleavage by various reagents and conditions.
Nucleophilic Cleavage: The β-lactam ring is readily opened by a variety of nucleophiles. For instance, treatment of 4-oxa-1-azabicyclo[3.2.0]heptane derivatives with nucleophiles like benzylamine (B48309) results in the rapid cleavage of the lactam ring to yield amide products. This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves nucleophilic attack by a serine residue in the active site of bacterial transpeptidase enzymes. Similarly, enzymatic hydrolysis by β-lactamase enzymes, a primary mechanism of bacterial resistance, proceeds via nucleophilic attack on the same electrophilic carbonyl carbon.
Reductive Cleavage: The lactam can also be opened reductively. Treatment of certain 2-azabicyclo[3.2.0]heptane lactones with powerful reducing agents such as diisobutylaluminium hydride (Dibal-H) leads to the reductive opening of the lactone ring, a transformation analogous to lactam reduction. nih.gov
Enzymatic Cleavage: Lipase-catalyzed enantioselective hydrolysis represents a biochemical approach to β-lactam ring cleavage. This method can be used for the kinetic resolution of racemic β-lactams, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.
Derivatization at Nitrogen and Carbon Centers
The scaffold allows for derivatization at both the bridgehead nitrogen atom and various carbon positions, enabling the synthesis of a wide array of analogues with modified properties.
Derivatization at Nitrogen: The nitrogen atom at the 6-position is nucleophilic and serves as a primary site for modification. Following the deprotection of an N-Boc group, the secondary amine can undergo a range of functionalization reactions. nih.gov These include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. nih.gov
N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, to yield sulfonamides. nih.gov
Urea Formation: Addition to isocyanates to produce N-substituted ureas. nih.gov An example is the synthesis of 6-acetyl-6-azabicyclo[3.2.0]heptan-7-one. guidechem.com
Derivatization at Carbon Centers: Functionalization at the carbon skeleton can be achieved either by building the scaffold from already substituted precursors or by direct modification. The synthesis of 6-phthalimidoazabicyclo[3.2.0]heptan-7-one as a single diastereoisomer was accomplished by starting with a substituted pyrrole (B145914) and performing a stereoselective catalytic hydrogenation before the final cyclization to form the β-lactam ring. rsc.org Similarly, 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals are synthesized via photocycloaddition of precursors already containing the aryl group. nih.gov Direct derivatization on the formed scaffold includes the introduction of a bromine atom at the C-6 position in penicillanic acid derivatives. google.com
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity profile of the this compound system is characterized by a duality of nucleophilic and electrophilic centers.
Nucleophilic Reactivity: The primary nucleophilic center is the nitrogen atom at position 6. Its lone pair of electrons readily attacks electrophiles, which is the basis for the N-alkylation, N-acylation, and other N-functionalization reactions described previously. nih.gov This nucleophilicity is fundamental to its role as a building block in organic synthesis.
Electrophilic Reactivity: The most significant electrophilic center is the carbonyl carbon of the β-lactam ring. The polarization of the carbonyl group, combined with the ring strain that is relieved upon bond cleavage, makes this carbon highly susceptible to attack by a wide range of nucleophiles. This electrophilicity is the cornerstone of the ring-opening reactions that characterize this system and is the basis for the biological activity of related β-lactam antibiotics. Direct functionalizations on the bicyclo[3.2.0]heptane scaffold have also been achieved through transition metal-catalyzed additions, highlighting the reactivity of unsaturated C-C bonds within certain derivatives. rsc.org
The interplay between these nucleophilic and electrophilic sites defines the chemical personality of the this compound scaffold, making it a versatile and reactive framework in chemical synthesis.
V. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of 6-Azabicyclo[3.2.0]heptane. These methods solve the Schrödinger equation, or approximations of it, to provide a fundamental understanding of the molecule's properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for investigating the properties of bicyclic systems like this compound. DFT studies focus on the electron density to determine the molecule's energy and other attributes. Researchers have used DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to optimize the geometry of the this compound framework. These calculations help in predicting bond lengths, bond angles, and dihedral angles, which are crucial for understanding the strain inherent in the fused ring system. Furthermore, DFT is utilized to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which provides an indication of the molecule's kinetic stability and chemical reactivity.
Semi-empirical Computational Methods (e.g., PM3)
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, computational approach compared to DFT. These methods incorporate experimental parameters to simplify the calculations. For this compound, PM3 can be used for initial explorations of the potential energy surface, allowing for rapid screening of different conformations or reaction pathways before committing to more computationally expensive DFT or ab initio calculations.
Analysis of Conformational Space
The bicyclic nature of this compound restricts its conformational freedom. However, the five-membered pyrrolidine (B122466) ring and the four-membered cyclobutane (B1203170) ring can each adopt different puckered conformations. Computational analysis is used to identify the most stable conformers and the energy barriers for interconversion between them. By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the low-energy conformations that the molecule is most likely to adopt, which is critical for understanding its interactions with other molecules, including biological targets.
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions involving this compound. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can understand the mechanistic details of how the molecule is formed or how it reacts. For instance, in the synthesis of the this compound core via cycloaddition reactions, computational studies can help rationalize the observed stereoselectivity by comparing the activation energies of competing reaction pathways.
Calculation of Energetic Parameters (e.g., Heat of Formation, Binding Energy, Total Energy)
A primary output of quantum chemical calculations is a set of energetic parameters that quantify the molecule's stability and reactivity.
Heat of Formation: The standard enthalpy change when the compound is formed from its constituent elements. Computational methods can provide estimates of this fundamental thermodynamic property.
Binding Energy: This term is relevant when this compound is part of a larger complex. It quantifies the strength of the non-covalent interactions holding the complex together.
Total Energy: The total electronic energy of the molecule at absolute zero. While the absolute value is method-dependent, the relative differences in total energy between isomers or conformers are used to predict their relative stabilities.
| Parameter | Computational Method | Basis Set | Typical Information Obtained |
| Total Energy | DFT (e.g., B3LYP) | e.g., 6-31G | Absolute energy of the molecule (in Hartrees) |
| Heat of Formation | Semi-empirical (e.g., PM3) | N/A | Enthalpy change of formation (in kcal/mol) |
| HOMO-LUMO Gap | DFT (e.g., B3LYP) | e.g., 6-31G | Electronic stability and reactivity (in eV) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the time-dependent behavior of this compound. These simulations model the molecule's movements and interactions over time, offering insights that are not accessible from static quantum chemical calculations.
Molecular dynamics (MD) simulations, which use classical mechanics principles and force fields to approximate the potential energy of the system, can be used to explore how this compound derivatives behave in a biological environment, such as in the binding pocket of a protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. Furthermore, MD can be used to study the conformational dynamics of the molecule in solution, providing a more realistic picture of its behavior than gas-phase calculations.
Electronic Structure Analysis
The electronic structure of this compound dictates its chemical behavior and interactions with biological targets. Key aspects of its electronic nature are explored through techniques such as electrostatic potential mapping and frontier molecular orbital theory.
Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. semanticscholar.orguobaghdad.edu.iq The ESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.
For this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a region of high negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The regions around the hydrogen atoms, particularly those bonded to carbon atoms adjacent to the nitrogen, would exhibit a more positive potential. The specific distribution of the electrostatic potential across the bicyclic framework can be influenced by the conformation of the rings and the presence of substituents. Computational studies on related azabicyclo systems have demonstrated the utility of ESP maps in understanding intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition and biological activity. rsc.orgresearchgate.net
A hypothetical electrostatic potential map for this compound would likely show the following features:
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitrogen Atom (N6) | Negative (Red) | Site for electrophilic attack, protonation, and hydrogen bond acceptance. |
| Hydrogen Atoms on C7 and C5 | Slightly Positive (Blue/Green) | Potential sites for weak interactions. |
| Carbon Framework | Generally Neutral (Green) | Less reactive compared to the heteroatom. |
This table is illustrative and based on general principles of organic chemistry, as specific ESP map data for the parent this compound is not available in the provided search results.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals provide insights into the feasibility and stereochemical outcome of chemical reactions. imperial.ac.uk
In the context of this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. This makes the nitrogen atom the main nucleophilic center of the molecule. The LUMO, on the other hand, would be distributed over the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Theoretical studies on similar heterocyclic systems utilize FMO analysis to predict the outcomes of various reactions, such as cycloadditions and electrophilic additions. scribd.com For instance, in a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile would be the dominant stabilizing interaction.
The following table summarizes the expected characteristics of the frontier orbitals of this compound:
| Molecular Orbital | Key Characteristics | Predicted Reactivity |
| HOMO | High coefficient on the nitrogen atom. Represents the electron-donating ability. | The nitrogen lone pair is the primary site for reactions with electrophiles. |
| LUMO | Distributed over antibonding orbitals. Represents the electron-accepting ability. | The molecule is generally a poor electrophile but can undergo reactions with strong nucleophiles under forcing conditions. |
| HOMO-LUMO Gap | Influences the overall reactivity. | A larger gap indicates higher stability and lower reactivity. |
This table is based on theoretical principles, as specific FMO calculations for this compound were not found in the provided search results.
Structure-Reactivity Relationship Prediction and Analysis
Computational methods are pivotal in predicting and analyzing the structure-reactivity relationships of this compound derivatives. By systematically modifying the parent scaffold and calculating various molecular descriptors, researchers can develop quantitative structure-activity relationship (QSAR) models. These models correlate structural features with chemical reactivity or biological activity.
For the this compound system, modifications can include the introduction of substituents at various positions on the carbocyclic and heterocyclic rings. Computational analysis of these derivatives would involve calculating parameters such as:
Steric effects: Quantified by parameters like molar volume and surface area.
Electronic effects: Described by atomic charges, dipole moments, and HOMO/LUMO energies.
Lipophilicity: Estimated by the partition coefficient (logP).
These descriptors can then be used to build predictive models for various properties. For example, in the development of enzyme inhibitors, computational docking studies combined with QSAR can predict the binding affinity of different this compound derivatives to the active site of a target enzyme.
Research on related structures, such as 3,6-diazabicyclo[3.2.0]heptanes, has shown that substitutions on the bicyclic core significantly influence their binding affinity and functional activity at nicotinic acetylcholine (B1216132) receptors. researchgate.net For instance, the stereochemistry and the nature of substituents on the pyridine (B92270) ring attached to the nitrogen atom were found to be critical for receptor selectivity. researchgate.net Such findings highlight the importance of computational studies in guiding the synthesis of new derivatives with improved pharmacological profiles.
The following table illustrates how different structural modifications on the this compound scaffold might influence its reactivity, based on general principles:
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Electron-withdrawing group on the nitrogen | Decreased nucleophilicity of nitrogen | Reduces the electron density of the lone pair. |
| Electron-donating group on the carbon framework | Increased nucleophilicity of nitrogen | Inductive or resonance effects can increase the electron density on the nitrogen. |
| Introduction of a carbonyl group adjacent to the nitrogen | Formation of a lactam, decreased basicity | The lone pair of the nitrogen participates in resonance with the carbonyl group. |
| Chiral centers at the bridgehead carbons | Stereoselective reactions | The stereochemistry of the scaffold can direct the approach of reagents. |
This table provides a generalized analysis based on established principles of organic chemistry.
Vi. Applications in Advanced Organic Synthesis
Role as Conformationally Restricted Analogues in Chemical Design
The rigid bicyclic structure of 6-azabicyclo[3.2.0]heptane makes it an ideal scaffold for creating conformationally restricted analogues of biologically active molecules. By incorporating this rigid core, chemists can limit the conformational flexibility of a molecule, which can lead to increased potency, enhanced selectivity, and improved pharmacokinetic properties. This strategy has been applied in the design of peptidomimetics, where constrained amino acid analogues can stabilize specific secondary structures of peptides.
For instance, derivatives of the isomeric 3-azabicyclo[3.2.0]heptane have been synthesized as bicyclic analogues of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Similarly, the synthesis of fused bicyclic iminosugars based on the this compound scaffold has been explored. These conformationally restricted iminosugar analogues have potential applications in various therapeutic areas by mimicking the transition states of glycosidase enzymes. Another application of this concept is the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, from a 2-azabicyclo[3.2.0]heptane precursor, demonstrating the versatility of the bicyclo[3.2.0]heptane core in constraining peptide structures.
Building Block in Complex Natural Product Total Synthesis
The this compound moiety serves as a crucial chiral building block in the total synthesis of several natural products. Its well-defined stereochemistry can be leveraged to control the stereochemical outcome of subsequent synthetic transformations.
A prominent example is the synthesis of the antifungal agent (-)-Cispentacin. The key precursor for this synthesis is the chiral β-lactam, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one. rsc.orgresearchgate.net This intermediate is obtained through the enantioselective hydrolysis of the corresponding racemic β-lactam using whole-cell catalysis with microorganisms such as Rhodococcus equi. rsc.orgresearchgate.net The successful synthesis of (-)-Cispentacin from this bicyclic precursor underscores the utility of the this compound framework in constructing stereochemically complex and biologically active natural products. rsc.org Furthermore, the natural product Epibatidine, a potent analgesic, is a (chloropyridyl)azabicycloheptane, highlighting the presence of this core structure in nature. acs.org
Scaffold for the Development of Novel Chemical Entities
In medicinal chemistry, the this compound nucleus is regarded as a "privileged scaffold," meaning its structure is recurrent in biologically active compounds and can be used to develop new chemical entities with therapeutic potential. Its three-dimensional nature provides a framework to orient functional groups in precise spatial arrangements, facilitating interactions with biological targets.
This scaffold is a pivotal component in the synthesis of carbapenem (B1253116) antibiotics, where the bicyclic lactam system is essential for their antibacterial activity. Researchers have developed various synthetic methodologies to access substituted 6-azabicyclo[3.2.0]heptan-7-ones (carbapenams) from precursors like pyrrole (B145914). scielo.br The development of rapid, multi-step syntheses for substituted 3-azabicyclo[3.2.0]heptanes has further established them as attractive building blocks for drug discovery programs. orgsyn.org These scaffolds are often used to generate libraries of diverse compounds for screening against various biological targets. For example, related azaspiro compounds have been incorporated into DNA-encoded libraries to explore novel chemical space for therapeutic applications. acs.org
Synthesis of Spirocyclic Systems Featuring the Azabicyclo[3.2.0]heptane Motif
Spirocyclic compounds, which contain two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in drug design. The this compound core can be elaborated into complex spirocyclic systems through various synthetic strategies, most notably via [3+2] cycloaddition reactions.
An efficient one-pot, three-component [3+2] cycloaddition has been developed to synthesize spiro[1-azabicyclo[3.2.0]heptane] frameworks. This reaction involves azomethine ylides, generated in situ from isatins and azetidine-2-carboxylic acid, which react with dipolarophiles like maleimides and itaconimides. rsc.org This method provides a straightforward route to new polyheterocyclic systems with high diastereoselectivity and regioselectivity. rsc.org Similarly, 1,3-dipolar cycloaddition reactions have been used to create novel chiral spiroisoxazolidine-β-lactams from 6-alkylidenepenicillanates, which contain the related 4-thia-1-azabicyclo[3.2.0]heptane core. core.ac.uk
| Reaction Type | Key Reactants | Resulting Spirocyclic System | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide (from isatin (B1672199) and azetidine-2-carboxylic acid) + Maleimide | Spiro[1-azabicyclo[3.2.0]heptane]oxindole | rsc.org |
| 1,3-Dipolar Cycloaddition | Nitrones + 6-Alkylidenepenicillanates | Spiroisoxazolidine-penicillanate | core.ac.uk |
Integration into Polyheterocyclic Molecular Architectures
The this compound unit serves as a foundational element for the construction of more complex polyheterocyclic molecular architectures. Its functional handles and inherent reactivity allow for its annulation or fusion with other heterocyclic rings.
The carbapenem and penicillin families of antibiotics are prime examples where the azabicyclo[3.2.0]heptane core is integrated into a larger, biologically indispensable structure. For instance, drugs such as Flucloxacillin and Oxacillin contain a 4-thia-1-azabicyclo[3.2.0]heptane fragment as their core structural motif. sci-hub.se Synthetic chemists have devised methods to prepare various substituted azabicyclo[3.2.0]heptan-7-ones from simple starting materials like pyrrole, which then serve as key intermediates for these complex antibiotics. scielo.br
Beyond antibiotics, the this compound framework can be chemically transformed into other fused heterocyclic systems. For example, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one can be converted into a fused N-tosyl aziridine (B145994) through a sequence of ring-opening and subsequent cyclization reactions. This demonstrates the versatility of the scaffold in accessing diverse and complex polyheterocyclic architectures, further expanding its utility in advanced organic synthesis.
Vii. Analytical Techniques for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-azabicyclo[3.2.0]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the hydrogen and carbon atoms.
In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals are used to map out the proton environment within the molecule. For instance, the relative stereochemistry at different carbon centers in substituted azetidinone esters related to the this compound core has been established based on the chemical shift of specific protons. The coupling constants between adjacent protons provide valuable information about dihedral angles, which helps in determining the conformation of the fused ring system. In some derivatives, the five-membered ring has been found to exist in a twist conformation. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. Theoretical calculations have been used to predict the ¹H and ¹³C NMR chemical shifts for structures like cis-azabicyclo[3.2.0]heptan-7-one, and these calculated values often show excellent agreement with experimental data, aiding in the definitive assignment of the spectral signals.
The following table presents representative NMR data for a derivative of this compound, illustrating the type of information obtained from these analyses.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|---|
| (exo)-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane | ¹³C | CDCl₃ | 31.9 (C-7), 34.8 (C-1), 41.3 (C-5), 47.2 (C-6), 53.8 (C-4, C-2), 115.1 (d, JCF = 20.9 Hz), 127.8 (d, JCF = 7.7 Hz), 142.4 (d, JCF = 3.0 Hz), 161.2 (d, JCF = 243 Hz) |
| (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid | ¹H | D₂O | 4.62 (dd, J = 9.1, 5.3 Hz, 1H), 4.33 – 4.25 (m, 1H), 3.23 – 3.14 (m, 1H), 2.57 – 2.43 (m, 2H), 2.37 (ddd, J = 14.2, 5.3, 3.5 Hz, 1H), 2.26 – 2.13 (m, 2H), 1.68 – 1.58 (m, 1H) |
| (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid | ¹³C | D₂O | 172.08, 62.45, 59.53, 37.83, 34.46, 22.18, 21.74 |
Data sourced from multiple studies. clockss.orgrsc.org
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, thereby allowing for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules. purechemistry.orgnih.gov For derivatives of this compound, single-crystal X-ray diffraction has been instrumental in confirming the stereochemical outcomes of synthetic reactions. rsc.org
The crystal structure of a precursor to a 6-phthalimidoazabicyclo[3.2.0]heptan-7-one derivative has been determined, confirming the stereochemistry of the molecule. In another study, the absolute configuration of (+)-exo-6-aryl-3-azabicyclo[3.2.0]heptane hydrochloride was determined by X-ray crystallographic analysis, revealing the (1S), (5R), and (6S) configuration. clockss.org This technique has also been applied to more complex systems, such as (+)-6-aminopenicillanic acid, which contains a related 4-thia-1-azabicyclo[3.2.0]heptane core, to determine its detailed crystal structure. nih.govresearchgate.net
The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide a definitive structural proof that is often difficult to obtain by other methods. For example, in a related cis-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane (B1203170) ring was found to be planar.
The following table provides an example of the crystallographic data that can be obtained for a derivative of the this compound scaffold.
Table 2: Crystallographic Data for (+)-exo-6-(p-Fluorophenyl)-3-azabicyclo[3.2.0]heptane hydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.852(1) |
| b (Å) | 7.221(1) |
| c (Å) | 11.666(2) |
| β (°) | 94.07(1) |
| Volume (ų) | 575.8(2) |
| Z | 2 |
Data from a study on the diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives. clockss.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is a powerful tool for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass but different elemental compositions.
The computed exact mass of 6-azabicyclo[3.2.0]heptan-7-one is 111.068413911 Da. nih.gov For any new derivative, the experimentally determined mass from HRMS is compared to the calculated theoretical mass for the expected molecular formula. A close match provides strong evidence for the correct elemental composition. For example, HRMS analysis has been used to confirm the structures of various normorphan-derived 3-D building blocks that incorporate the azabicyclo[3.2.1]octane scaffold, a related bicyclic system. whiterose.ac.uk
The following table provides examples of how HRMS data is used to confirm the molecular formulas of synthesized compounds related to the this compound core.
Table 3: Representative HRMS Data for Derivatives of Azabicycloalkanes
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| (1R,3S,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid | [M+H]⁺ | 142.0811 | 142.0812 |
| (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid | [M+H]⁺ | 142.0811 | 142.0812 |
| Benzyl-6-phenyl-3-azabicyclo[3.2.0]heptane-3-carboxylate | [M+H]⁺ | 308.1645 | 308.1636 |
Data compiled from various research articles. rsc.org
Q & A
Basic Research Questions
Q. What are the key structural and conformational features of 6-Azabicyclo[3.2.0]heptane?
- Methodological Answer : The molecule comprises a bicyclic framework with a β-lactam ring fused to a cyclopentane ring. The β-lactam moiety is strained due to the bicyclic system, enhancing its reactivity. X-ray crystallography reveals the cyclohexane ring adopts either a boat or half-chair conformation, stabilized by intermolecular N–H⋯O=C hydrogen bonds . This strain influences its participation in ring-opening reactions and enzyme inhibition.
Q. What synthetic routes are commonly employed for this compound derivatives?
- Methodological Answer : Key methods include:
-
[2+2] Cycloaddition : Between ketene equivalents and imines to form the bicyclic core .
-
Ring-Closing Metathesis : Utilizes Grubbs catalysts to construct the bicyclic system .
-
Photochemical Decomposition : For homologs like 3-azabicyclo[3.2.0]heptane derivatives, involving CHF2-substituted pyrazolines .
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica Lipolase) enable enantioselective ring-opening for β-amino acid synthesis .
Method Key Step Yield/Selectivity Reference [2+2] Cycloaddition Ketene-imine reaction Moderate Ring-closing metathesis Olefin metathesis High Enzymatic resolution Lipase-catalyzed enantioselective hydrolysis >90% ee
Advanced Research Questions
Q. How are this compound derivatives optimized as enzyme inhibitors?
- Methodological Answer : Derivatives are designed to target enzymes like cysteine proteases (e.g., cathepsins). Structure-activity relationship (SAR) studies focus on:
- Substitution at C6 : Amino or oxa groups enhance binding to catalytic sites (e.g., Zhou et al. achieved low nanomolar inhibition via 6-substituted amino derivatives) .
- Bioisosteric Replacements : Bicyclo[3.1.1]heptanes mimic meta-substituted benzenes in bioactive compounds, improving pharmacokinetic properties .
- Experimental Design :
Synthesize analogs with varied substituents.
Test inhibitory activity using fluorogenic substrates.
Validate binding modes via molecular docking or crystallography .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulates conformational flexibility and protein-ligand interactions.
-
Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution in the β-lactam ring) to predict reactivity .
-
QSAR Models : Correlate substituent effects (e.g., Hammett constants) with inhibition potency .
Computational Tool Application Outcome Reference MD Simulations Conformational stability in enzyme binding Binding free energy DFT Calculations Reactivity of β-lactam ring Charge distribution maps
Q. How do structural modifications impact pharmacokinetic properties?
- Methodological Answer : Modifications at C3 or C7 (e.g., Boc-protected amines or hydroxyl groups) improve metabolic stability and solubility:
- Boc Protection : tert-Butyl carbamate groups (e.g., 3-Boc-3,6-diazabicyclo[3.2.0]heptane) enhance blood-brain barrier penetration .
- Hydroxylation : 6-Hydroxy derivatives increase aqueous solubility for parenteral formulations .
Q. What novel synthetic routes leverage photochemical or catalytic asymmetric methods?
- Methodological Answer :
- Asymmetric [2+2] Photocycloaddition : Generates γ-aminobutyric acid (GABA) analogs with stereochemical control .
- Dichloroketene Cyclization : Forms 6-substituted bicyclo[3.2.0]heptanones via zinc-mediated rearrangement (e.g., 6-(5-ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one) .
Contradictions and Open Questions
- Stereochemical Outcomes : Conflicting reports on the stability of boat vs. half-chair conformations under physiological conditions require further MD studies .
- Enzyme Selectivity : While 6-substituted derivatives inhibit cathepsins, off-target effects on serine proteases remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
